1,N6-Ethenoadenosine-5'-diphosphate sodium salt

Descripción

Chemical Identity and Nomenclature

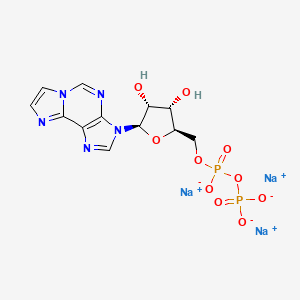

This compound possesses a well-defined chemical identity characterized by specific structural modifications that distinguish it from natural adenosine diphosphate. The compound bears the Chemical Abstracts Service number 103213-52-1 and follows the molecular formula C12H12N5Na3O10P2, with a precise molecular weight of 517.17 grams per mole. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate, reflecting its complex tricyclic structure and ionic composition.

The structural foundation of this compound centers on the etheno modification, where an ethylene bridge connects the nitrogen-1 and nitrogen-6 positions of the adenine base, creating the characteristic imidazo[2,1-f]purine ring system. This modification fundamentally alters the electronic structure of the purine base while preserving the essential ribose sugar and diphosphate moieties necessary for biological recognition. The compound maintains the beta-D-ribofuranosyl configuration at the 2', 3', 4', and 5' positions, ensuring compatibility with enzyme active sites designed to accommodate natural adenosine diphosphate.

The presence of three sodium ions serves to neutralize the negative charges associated with the diphosphate group, creating a stable salt form suitable for aqueous solutions and biological applications. The standard InChI representation InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3 provides a complete description of the molecular connectivity and stereochemistry.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C12H12N5Na3O10P2 |

| Molecular Weight | 517.17 g/mol |

| CAS Number | 103213-52-1 |

| IUPAC Name | trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate |

| InChI Key | CDPMPKTUNKCQMT-UHFFFAOYSA-K |

Historical Development of Etheno-Modified Nucleotides

The development of etheno-modified nucleotides emerged from early efforts to create fluorescent analogs of naturally occurring nucleosides and nucleotides for biochemical research applications. The foundational work on fluorescent adenosine triphosphate analogs was pioneered in the early 1970s, when researchers successfully synthesized 1,N6-ethenoadenosine triphosphate and demonstrated its remarkable fluorescent properties combined with retained enzymatic activity. This breakthrough represented a significant advancement in the field of biochemical probes, as it provided researchers with the first highly fluorescent nucleotide analog capable of serving as a functional substitute for natural adenosine triphosphate in enzymatic reactions.

The synthesis methodology for etheno-modified nucleotides typically involves the reaction of chloroacetaldehyde with the appropriate nucleoside or nucleotide substrate. This reaction creates the characteristic etheno bridge by forming a covalent connection between adjacent nitrogen atoms in the purine ring system. The development of this compound followed similar synthetic principles, building upon the established procedures for creating etheno-modified adenine derivatives. Research has shown that chloroacetaldehyde readily reacts with single-stranded deoxyribonucleic acid to predominantly form etheno lesions, demonstrating the chemical versatility of this modification.

The historical significance of etheno-modified nucleotides extends beyond their immediate applications in biochemical research. These compounds have provided crucial insights into deoxyribonucleic acid damage mechanisms and repair processes, particularly in the context of vinyl chloride exposure and related environmental toxins. The ability to create fluorescent derivatives of essential cellular metabolites has opened new avenues for studying dynamic biological processes in real-time, contributing to our understanding of enzyme kinetics, protein conformational changes, and cellular metabolism.

| Historical Milestone | Year | Significance |

|---|---|---|

| First fluorescent adenosine triphosphate analog synthesis | 1972 | Established foundation for fluorescent nucleotide development |

| Characterization of etheno lesion formation | Various | Revealed mechanisms of deoxyribonucleic acid damage |

| Development of enzymatic synthesis methods | 1980s-1990s | Enabled efficient production of etheno-modified nucleosides |

Role as Fluorescent Adenosine Diphosphate Analog in Biochemical Research

This compound has established itself as an indispensable tool in biochemical research, particularly in studies investigating protein-nucleotide interactions and enzymatic mechanisms. The compound's fluorescent properties arise from the etheno modification, which creates a rigid tricyclic system that exhibits strong fluorescence emission, making it detectable at very low concentrations. This fluorescent capability allows researchers to monitor real-time changes in protein conformation, nucleotide binding affinity, and enzymatic activity without the need for external fluorescent tags or labels.

Extensive research has demonstrated the utility of this compound in studying myosin subfragment 1 interactions, where fluorescence decay measurements have revealed multiple binding states and conformational transitions. The fluorescence decay of 1,N6-ethenoadenosine diphosphate bound to myosin subfragment 1 exhibits biexponential behavior, with both lifetimes being quenched relative to the single lifetime of free compound. Temperature-dependent studies have identified two distinct states of the myosin subfragment 1 complex, designated as low-temperature and high-temperature states, with an equilibrium constant of 40 at physiological temperatures.

The compound has proven particularly valuable in calcium regulation studies of actomyosin systems. Research has shown that the effective rate of dissociation of 1,N6-ethenoadenosine diphosphate from the regulated actin-subfragment 1 complex is approximately 10-15 times smaller in the absence of calcium ion compared to the presence of calcium ion. This dramatic difference in dissociation kinetics provides crucial insights into the molecular mechanisms underlying muscle contraction regulation and the role of calcium in modulating protein-protein interactions.

| Research Application | Key Finding | Biological Significance |

|---|---|---|

| Myosin subfragment 1 binding | Biexponential fluorescence decay with two distinct states | Reveals conformational heterogeneity in protein-nucleotide complexes |

| Calcium regulation studies | 10-15 fold reduction in dissociation rate without calcium | Demonstrates calcium's role in actomyosin regulation |

| Enzyme kinetics analysis | Real-time monitoring of nucleotide binding and release | Enables detailed mechanistic studies of enzymatic processes |

The fluorescent properties of this compound include a characteristic increase in emission intensity and blue shift in the emission maximum when bound to proteins compared to the free compound. Specifically, binding to myosin subfragment 1 results in a 20% increase in emission intensity, a 7-nanometer blue shift in the emission maximum, and a 70% increase in absorbance at the excitation wavelength of 330 nanometers. These spectroscopic changes provide sensitive indicators of protein-nucleotide complex formation and can be used to quantify binding affinity and kinetic parameters with high precision.

Propiedades

Número CAS |

103213-52-1 |

|---|---|

Fórmula molecular |

C12H12N5Na3O10P2 |

Peso molecular |

517.17 g/mol |

Nombre IUPAC |

trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3 |

Clave InChI |

CDPMPKTUNKCQMT-UHFFFAOYSA-K |

SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Etheno Bridge

Adenosine derivatives are treated with chloroacetaldehyde under mildly acidic conditions (pH 4.0–4.5) at 80°C for 20 minutes. The reaction proceeds through intermediate Schiff base formation, followed by cyclization to yield 1,N6-ethenoadenosine (ε-Ado). The product is purified via reverse-phase HPLC, achieving >95% purity.

Reaction Conditions Table

| Parameter | Value | Source Citation |

|---|---|---|

| Reactant | Adenosine + Chloroacetaldehyde | |

| Temperature | 80°C | |

| pH | 4.0–4.5 | |

| Reaction Time | 20 minutes | |

| Purification Method | HPLC (C-18 column) |

Phosphorylation to Diphosphate

The etheno-adenosine core is phosphorylated to generate the diphosphate moiety. Two primary strategies are employed:

Non-Enzymatic Phosphate Transfer

Adapted from the method of Rabinowitz et al., 1,N6-ethenoadenosine-5'-triphosphate (ε-ATP) is treated with methanol in 0.1 M HCl at 37°C for 2 hours. The terminal phosphate group is transferred to methanol, yielding ε-ADP with a 60% isolated yield.

Key Reaction Metrics

Enzymatic Dephosphorylation

Recombinant ecto-nucleotidases (e.g., CD39) catalyze the hydrolysis of ε-ATP to ε-ADP. Incubation with 20 ng/mL rhCD39 in 50 mM HEPES (pH 7.4) at 30°C for 30 minutes achieves complete conversion. This method is favored for its specificity and avoidance of harsh acidic conditions.

Sodium Salt Formation

The free acid form of ε-ADP is neutralized with sodium hydroxide to produce the trisodium salt. Stoichiometric analysis confirms three sodium ions per molecule, corresponding to the two phosphate groups and the N1 position.

Neutralization Protocol

-

Dissolve ε-ADP free acid in deionized water (10 mM).

-

Titrate with 0.1 M NaOH to pH 7.0–7.5.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC with a C-18 column (Agilent Eclipse Plus) resolves ε-ADP sodium salt from byproducts. A gradient of 0.2 M KH2PO4 (pH 4.5) and 15% acetonitrile achieves baseline separation, with fluorescence detection at λ<sub>ex</sub> 280 nm and λ<sub>em</sub> 420 nm.

Spectroscopic Validation

-

Fluorescence : Emission maxima at 415 nm (excitation 250–300 nm).

-

NMR : Distinct imidazo[2,1-f]purine proton signals at δ 8.2–8.5 ppm.

-

Mass Spectrometry : ESI-MS confirms m/z 517.17 [M+3Na]<sup>+</sup>.

Comparative Analysis of Preparation Methods

The non- enzymatic route is cost-effective but requires stringent pH control. Enzymatic methods offer higher purity but depend on recombinant protein availability.

Challenges and Optimization

Análisis De Reacciones Químicas

1,N6-Ethenoadenosine-5’-diphosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it back to its original adenosine diphosphate form.

Substitution: The ethene moiety can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Translesion Synthesis

1,N6-ethenoadenosine has been studied extensively for its impact on translesion synthesis (TLS), a DNA damage tolerance process. Research indicates that this compound can induce frameshift mutations during TLS mediated by human DNA polymerase η. The presence of 1,N6-ethenoadenosine in DNA leads to significant genomic instability due to its mutagenic potential, as it alters the fidelity of DNA replication processes .

Key Findings:

- Frameshift Mutations: The incorporation of 1,N6-ethenoadenosine into DNA templates results in extensive frameshifts, which can disrupt gene function and lead to cancerous transformations .

- Polymerase Activity: Human DNA polymerase η preferentially incorporates deoxypurines opposite 1,N6-ethenoadenosine, demonstrating a marked decrease in efficiency compared to normal nucleotides .

RNA Modification and Processing

In addition to its effects on DNA, 1,N6-ethenoadenosine also plays a role in RNA biology. It can modify RNA molecules, affecting transcription and translation processes. The presence of this compound can lead to errors during RNA synthesis, impacting protein production and cellular function .

Case Studies:

- Studies have shown that the presence of 1,N6-ethenoadenosine in tRNA can lead to transcription errors, which may affect the overall protein synthesis machinery within cells .

Cancer Research

The mutagenic properties of 1,N6-ethenoadenosine have implications for cancer research. Its ability to induce mutations suggests that it may be involved in the etiology of certain cancers, particularly those associated with DNA damage and repair mechanisms.

Induction of DNA Adducts

Research has demonstrated that exposure to alkylating agents can lead to the formation of 1,N6-ethenoadenosine adducts in DNA. These adducts are often linked with increased cancer risk due to their persistence and the difficulty of repair by cellular mechanisms .

Implications:

- The accumulation of such adducts may contribute to the development of various cancers, including those of the stomach and esophagus, as indicated by studies examining environmental exposures and their biological effects .

Binding Studies

Biochemical investigations into the binding characteristics of 1,N6-ethenoadenosine reveal its interaction with various enzymes and proteins involved in nucleotide metabolism and repair pathways. This compound is utilized as a tool to study enzyme kinetics and substrate specificity.

Research Insights:

- Stopped-flow experiments have been conducted to monitor the binding dynamics of 1,N6-ethenoadenosine with different nucleotide-binding proteins, providing insights into its biochemical behavior under varying conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt involves its interaction with specific molecular targets, such as P2Y2 and P2Y6 receptors. These interactions modulate purinergic signaling pathways, which play a crucial role in various physiological processes. The ethene moiety attached to the adenine ring alters the binding affinity and specificity of the compound, making it a valuable tool in studying nucleotide-protein interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications

The etheno bridge in εADP sodium salt distinguishes it from unmodified nucleotides like adenosine 5'-diphosphate disodium salt (ADP; CAS 20398-34-9). ADP lacks the fused imidazole ring, resulting in differences in electronic distribution and steric hindrance. Other structurally modified ADP analogues include:

- N6-Benzyladenosine-5'-diphosphate sodium salt: Features a benzyl group at the N6 position, enhancing hydrophobicity and receptor-binding specificity .

- N6-(2-Phenylethyl)adenosine-5'-diphosphate sodium salt: Incorporates a phenethyl group, further altering binding kinetics .

- Adenosine-5'-hypophosphate: Contains a P-P bond instead of the typical P-O-P linkage, reducing enzymatic hydrolysis susceptibility .

Physicochemical Properties

εADP sodium salt’s fluorescence (~ex/em 300/410 nm) enables real-time tracking in binding assays, unlike non-fluorescent ADP or ATP . Its pH-dependent binding to receptors (e.g., solid-supported polymer systems) is unique among nucleotide derivatives .

Key Research Findings

pH-Dependent Binding: εADP sodium salt binds to polystyrene-supported receptors within 1–3 minutes at pH 4 but dissociates at pH 11, a property unobserved in unmodified ADP .

Fluorescence Quenching : Competitive assays with ATP reveal preferential receptor binding for ATP over εADP, suggesting steric or electronic influences .

Stability: The etheno bridge enhances resistance to enzymatic degradation compared to ADP, enabling long-term experimental use .

Actividad Biológica

1,N6-Ethenoadenosine-5'-diphosphate sodium salt (eADP) is a synthetic nucleoside analog of adenosine diphosphate (ADP), notable for its unique structural modifications that confer distinct biological activities. This compound has garnered attention in various fields, including biochemistry, molecular biology, and pharmacology due to its interactions with purinergic signaling pathways and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethene moiety attached to the N-1 and N-6 positions of the adenine ring. The molecular formula is C10H12N5Na2O7P2, and it is characterized by two phosphate groups, which enhance its reactivity and binding capabilities compared to native ADP.

Target Interaction:

The primary target of eADP is the pyruvate kinase system, where it acts as an analog of ADP. This interaction is crucial for regulating glycolysis and ATP production within cells .

Biochemical Pathways:

eADP influences several key biochemical pathways:

- Glycolysis: By mimicking ADP, eADP can modulate the activity of enzymes involved in glycolytic processes, potentially altering energy metabolism.

- Purinergic Signaling: eADP is particularly relevant in studies of P2Y2 and P2Y6 receptors, which are involved in various physiological responses such as inflammation and cell proliferation .

1. Enzyme Kinetics

eADP has been shown to affect enzyme kinetics significantly. For instance, it can inhibit or enhance the activity of certain kinases depending on the concentration and cellular context. Studies have demonstrated that eADP binds competitively to pyruvate kinase, impacting its catalytic efficiency .

2. Mutagenic Potential

Research indicates that eADP can induce mutations when incorporated into DNA. It has been observed that the presence of 1,N6-ethenoadenosine (the ribonucleotide form) in DNA leads to frameshift mutations during translesion synthesis mediated by DNA polymerases, contributing to genomic instability .

3. Antiviral and Anticancer Activity

eADP exhibits potential as an antiviral agent and anticancer compound. Its ability to interfere with nucleotide metabolism makes it a candidate for therapeutic applications against viral infections and cancer cell proliferation .

Case Studies

Case Study 1: Inhibition of Pyruvate Kinase Activity

In a study assessing the effects of eADP on pyruvate kinase from different tissues, researchers found that eADP inhibited enzyme activity in a dose-dependent manner. The inhibition was characterized by altered kinetic parameters, suggesting that eADP could be used to probe metabolic pathways involving pyruvate kinase .

Case Study 2: Mutagenesis in E. coli

A study investigating the mutagenic effects of eADP on Escherichia coli revealed that exposure led to significant increases in mutation rates. The incorporation of eADP into RNA resulted in transcription errors, highlighting its potential role as a mutagenic agent under certain conditions .

Comparative Analysis with Similar Compounds

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| 1,N6-Ethenoadenosine-5'-diphosphate | Ethene moiety at N-1 and N-6 | Inhibits pyruvate kinase; mutagenic potential |

| 1,N6-Ethenoadenosine-5'-monophosphate | Single phosphate group | Used in studies involving 5'-nucleotidase activity |

| 2'-Deoxy-1,N6-ethenoadenosine-5'-O-triphosphate | Fluorescent derivative | Studied for sister chromatid exchange |

Future Directions

Research into eADP continues to expand, focusing on:

- Therapeutic Applications: Investigating its potential as a drug candidate for metabolic disorders and cancers.

- Mechanistic Studies: Further elucidating its role in purinergic signaling pathways.

- Safety Assessments: Evaluating the long-term effects of eADP exposure on cellular health and genomic stability.

Q & A

Q. What experimental methods are recommended for quantifying εADP in receptor-ligand interaction studies?

Fluorescent detection is optimal for tracking εADP binding to receptors. Immobilize receptors on polystyrene beads (e.g., via covalent attachment) and incubate with εADP at pH 4, where protonation enhances binding. Measure fluorescence intensity changes within 1–3 minutes post-immersion, as this window captures peak interaction. Include ATP as a competitive ligand to assess specificity .

Q. How does εADP participate in cellular energy metabolism studies?

εADP serves as a precursor for ATP synthesis via ATPase-mediated phosphorylation. To study this, use purified ATPase in buffered solutions (pH 7–8) and monitor ATP generation via coupled assays (e.g., luciferase luminescence). Include negative controls with ATPase inhibitors (e.g., sodium orthovanadate) to confirm enzymatic activity .

Q. What storage conditions preserve εADP stability for long-term experiments?

Store lyophilized εADP at -20°C for up to 3 years. For solutions, prepare aliquots in neutral buffers (e.g., Tris-HCl) and store at -80°C to minimize hydrolysis. Avoid freeze-thaw cycles, as repeated phase changes degrade the compound .

Advanced Research Questions

Q. How can pH-dependent binding discrepancies between εADP and ATP be resolved in competitive assays?

Design parallel experiments at pH 4 (receptor protonation state) and pH 11 (deprotonated state) to assess binding reversibility. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences. Time-resolved fluorescence quenching (TRFQ) can further validate kinetic parameters under varying pH .

Q. What strategies optimize εADP’s use in studying platelet activation pathways?

Combine εADP with ecto-ADPase inhibitors (e.g., ARL 67156) to prevent its conversion to adenosine, ensuring sustained P2Y1/P2Y12 receptor activation. Measure platelet aggregation via turbidimetry and correlate with intracellular Ca²⁺ flux (using Fura-2 AM). For antagonist studies, pre-treat platelets with ticagrelor (P2Y12 inhibitor) and MRS 2500 (P2Y1 inhibitor) to dissect receptor-specific effects .

Q. How to address variability in εADP’s fluorescence signal in live-cell imaging?

Pre-calibrate fluorescence intensity using standard εADP concentrations under identical imaging conditions (e.g., excitation/emission wavelengths: 300/410 nm). Include a non-hydrolysable εADP analog (e.g., εADP-β-S) as a negative control to distinguish between specific binding and background noise. Use confocal microscopy with z-stack imaging to reduce out-of-focus signal .

Methodological Considerations

- Competitive Binding Assays : Use ATP at 10-fold molar excess over εADP to validate receptor specificity. Calculate inhibition constants (Ki) via Cheng-Prusoff equation .

- Enzymatic Activity Profiling : Pair εADP with ATP-regenerating systems (e.g., creatine phosphate/creatine kinase) to maintain steady-state ATP levels during prolonged assays .

- Data Normalization : Express εADP binding data as a percentage of maximal fluorescence intensity at pH 4, with baseline correction at pH 11 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.